molecular formula C8H12N2O3 B2693921 Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate CAS No. 2287262-76-2

Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B2693921
CAS No.: 2287262-76-2
M. Wt: 184.195
InChI Key: ZSNOACJELSLHAP-UHFFFAOYSA-N
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Description

Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is part of the diazaspiro family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The spirocyclic structure imparts rigidity and conformational stability, making it an interesting target for synthetic and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate typically involves the construction of the spirocyclic core followed by functional group modifications. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclic ketone can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antitumor properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octane: A related compound with similar structural features but different functional groups.

    7-Oxo-2,6-diazaspiro[3.4]octane-2-carboxylic acid: Another derivative with a carboxylic acid group instead of a methyl ester.

    tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate: A tert-butyl ester derivative with similar chemical properties.

Uniqueness

Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-13-7(12)6-8(3-9-4-8)2-5(11)10-6/h6,9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNOACJELSLHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CC(=O)N1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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